Eschscholtzidine

Description

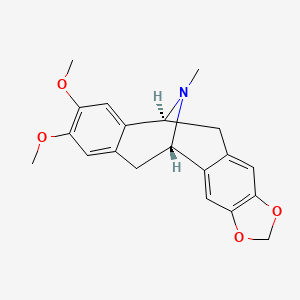

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C20H21NO4 |

|---|---|

Poids moléculaire |

339.4 g/mol |

Nom IUPAC |

(1S,12S)-15,16-dimethoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.7.1.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaene |

InChI |

InChI=1S/C20H21NO4/c1-21-15-5-12-7-19-20(25-10-24-19)9-14(12)16(21)4-11-6-17(22-2)18(23-3)8-13(11)15/h6-9,15-16H,4-5,10H2,1-3H3/t15-,16-/m0/s1 |

Clé InChI |

YTZIQRTXKBDFKM-HOTGVXAUSA-N |

SMILES |

CN1C2CC3=CC4=C(C=C3C1CC5=CC(=C(C=C25)OC)OC)OCO4 |

SMILES isomérique |

CN1[C@H]2CC3=CC4=C(C=C3[C@@H]1CC5=CC(=C(C=C25)OC)OC)OCO4 |

SMILES canonique |

CN1C2CC3=CC4=C(C=C3C1CC5=CC(=C(C=C25)OC)OC)OCO4 |

Origine du produit |

United States |

Chemical Synthesis and Derivatization of Eschscholtzidine

Total Synthesis Approaches to Eschscholtzidine

Total synthesis provides a route to this compound independent of its natural source, allowing for structural confirmation and the preparation of analogues. Various strategies have been developed to construct its characteristic tetrahydroisoquinoline scaffold.

Retrosynthetic analysis is crucial for planning the total synthesis of complex molecules like this compound. For THIQ alkaloids generally, common retrosynthetic disconnections involve breaking bonds within the heterocyclic core or at key points of substituent attachment. A notable strategy for this compound and related pavine (B1216701) alkaloids involves the disconnection of the bond between the isoquinoline (B145761) core and the benzyl (B1604629) moiety. This approach allows for the construction of the molecule by coupling pre-formed isoquinoline and benzyl fragments acs.orgresearchgate.net. General THIQ scaffold construction often relies on disconnections that facilitate Pictet-Spengler reactions or intramolecular electrophilic aromatic substitution via iminium ion intermediates acs.orgnih.gov.

One of the significant advancements in the synthesis of this compound was reported by Nishigaichi and co-workers acs.orgresearchgate.net. Their modular approach involves the coupling of isoquinolines with electron-rich potassium trifluoroborate reagents. This method features a concise synthesis wherein a potassium trifluoroborate reagent, prepared from benzyl chloride, is coupled with isoquinolines under thermal or photochemical conditions. Subsequent reduction with lithium aluminum hydride (LiAlH4) yields this compound acs.orgresearchgate.net. Early research into this compound also included its isolation and structural elucidation, as indicated by publications from the mid-1960s cdnsciencepub.com.

The synthesis of this compound in enantiomerically pure form is of particular interest due to the stereochemical complexity of many natural alkaloids. While specific details of enantioselective routes to this compound were not extensively detailed in the reviewed abstracts, it has been reported that a synthesis of (+)-Eschscholtzidine exists chemistry-chemists.com. Generally, enantioselective syntheses of THIQ alkaloids often employ asymmetric catalysis, such as asymmetric hydrogenation, or utilize chiral pool starting materials to establish the desired stereochemistry acs.orgnih.govcaltech.edursc.orgnih.govparis-saclay.frchemrxiv.org.

Modern synthetic organic chemistry has introduced sophisticated methods for constructing the tetrahydroisoquinoline scaffold. These include C-H functionalization strategies, cascade reactions, and novel cyclization techniques that offer greater efficiency and atom economy acs.orgnih.govrsc.org. While these advanced methodologies may not yet be widely documented for this compound itself, they represent the current frontier in synthesizing complex THIQ structures, which could be applied in future synthetic endeavors. The THIQ scaffold is also recognized for its utility in medicinal chemistry, for instance, in the development of ABC transporter inhibitors nih.gov.

Semi-Synthetic Modifications of this compound

Semi-synthesis offers a practical approach to generating novel compounds by modifying existing natural products or their synthetic precursors. This compound has been a substrate for such modifications, particularly through N-dealkylation reactions.

A key semi-synthetic transformation involves the N-demethylation of this compound to produce northis compound mdpi.comnih.gov. This is typically achieved using the von Braun reaction, which employs cyanogen (B1215507) bromide (BrCN) to react with the tertiary amine of this compound, forming a cyanamide (B42294) intermediate. Subsequent hydrolysis of this cyanamide under basic conditions yields the secondary amine, northis compound mdpi.comnih.gov. This method is a well-established technique for the N-dealkylation of tertiary amines and alkaloids mdpi.comnih.govgoogle.comgoogle.com.

Table 1: Key Synthetic and Semi-Synthetic Approaches to this compound

| Method/Strategy | Key Reagents/Conditions | Outcome/Significance | Citation(s) |

| Modular Synthesis (Nishigaichi et al.) | Isoquinolines, electron-rich potassium trifluoroborate reagents, LiAlH4 reduction | Concise synthesis of this compound | acs.orgresearchgate.net |

| General THIQ Scaffold Construction (Commonly employed) | Pictet-Spengler reaction, electrophilic aromatic substitution via iminium ion cyclization | Formation of the core tetrahydroisoquinoline structure | acs.orgnih.gov |

| N-Dealkylation (Semi-synthesis via von Braun reaction) | 1. Cyanogen bromide (BrCN); 2. Basic hydrolysis | Conversion of this compound to northis compound | mdpi.comnih.gov |

| Reported Synthesis of (+)-Eschscholtzidine | (Details not specified in snippets) | Access to the enantiomerically pure form | chemistry-chemists.com |

Synthesis of this compound Analogues and Derivatives

Beyond the N-dealkylation to northis compound, the synthesis of other specific analogues or derivatives of this compound has not been detailed in the reviewed literature snippets. Research into THIQ alkaloid analogues often focuses on modifying substituents on the aromatic rings or altering the heterocyclic core to explore structure-activity relationships. Future synthetic efforts may target the creation of such derivatives to investigate their chemical and biological properties.

Compound List:

this compound

Northis compound

Argemonine

(+)-Eschscholtzidine

Isoquinoline

Potassium trifluoroborate reagent

Benzyl chloride

Lithium aluminum hydride (LiAlH4)

Cyanogen bromide (BrCN)

Design Principles for Structural Diversification

The design of novel this compound derivatives is often guided by an understanding of its natural origins and the broader benzylisoquinoline alkaloid biosynthetic pathways. Key principles for structural diversification include:

Scaffold Modification: Functional group modifications, particularly O- and N-methylations, applied to the parent 1-benzylisoquinoline (B1618099) scaffold, alongside various C-C and C-O coupling reactions, are instrumental in generating different structural subclasses, including pavine alkaloids like this compound nih.gov. This approach leverages established transformations to access related molecular architectures.

Reactivity-Driven Design: The selection and design of target structures can be informed by specific reactivity patterns inherent to the alkaloid scaffold or by known biological phenomena associated with these compounds ugent.be. This substrate-driven approach often utilizes modular synthetic intermediates that serve as versatile building blocks for diverse applications.

Mechanism-Informed Synthesis: Designing analogues can be based on an understanding of the molecular mechanisms of action of related compounds. This can involve synthesizing derivatives that mimic or modulate specific interactions, thereby exploring structure-activity relationships nih.gov.

Synthetic Methodologies for Novel Derivatives

Several synthetic methodologies have been employed or are applicable to the synthesis and derivatization of this compound and its related compounds.

Coupling and Reduction Strategies: A concise synthesis of this compound has been reported, involving the coupling of isoquinolines with electron-rich potassium trifluoroborate reagents, followed by a reduction step. This method provides an efficient route to the core structure acs.org.

N-Dealkylation Reactions: N-dealkylation is a crucial transformation for modifying amine-containing natural products. The von Braun reaction , employing cyanogen bromide (BrCN), is a well-established method. In this process, a tertiary amine reacts with BrCN to form a quaternary cyanoammonium intermediate, which then yields a cyanamide and an alkyl bromide. Subsequent hydrolysis of the cyanamide can lead to the corresponding secondary amine nih.govresearchgate.net. This methodology has been directly applied to this compound, as detailed in the reactivity section.

Methylation Reactions: O-methylation and N-methylation are common functional group modifications in alkaloid chemistry, contributing to the structural diversity of benzylisoquinoline alkaloids and their derivatives nih.gov.

Chemical Reactivity and Transformation Studies

The chemical reactivity of this compound has been explored, particularly concerning transformations of its tertiary amine functional group.

A significant transformation study involves the N-dealkylation of this compound using cyanogen bromide (BrCN) . This reaction, a classic example of the von Braun reaction, demonstrates the molecule's susceptibility to electrophilic attack at the nitrogen atom.

Table 1: N-Dealkylation of this compound via Von Braun Reaction

| Reactant | Reagent(s) | Intermediate Product | Subsequent Reagent(s) | Final Product | Yield (Intermediate) | Yield (Final) | Reference |

| This compound | Cyanogen bromide (BrCN) in inert solvent | Cyanamide derivative | Basic hydrolysis | Northis compound | 80% | 82% | nih.govresearchgate.net |

In this transformation, this compound (19a) is treated with BrCN, leading to the formation of a cyanamide derivative in 80% yield. Subsequent hydrolysis of this cyanamide under basic conditions yields northis compound (19c) with an 82% yield nih.govresearchgate.net. This study highlights the chemical behavior of the tertiary amine in this compound and provides a synthetic route to its secondary amine analog, northis compound.

Compound List

this compound

Northis compound

Biosynthesis of Eschscholtzidine

Natural Sources and Chemotaxonomic Distribution

Eschscholtzidine is a naturally occurring alkaloid found within a select group of plant families. Its distribution is a key chemotaxonomic marker. The compound has been isolated from various species, most notably within the Papaveraceae and Ranunculaceae families. nih.govresearchgate.netscispace.com

Key plant species known to produce this compound include the California poppy (Eschscholzia californica), from which a variety of pavine (B1216701) alkaloids have been identified, and species within the Thalictrum genus, such as Thalictrum minus. nih.govresearchgate.netscispace.com It has also been reported in plants like Cryptocarya chinensis. researchgate.net The presence of pavine alkaloids, including this compound, is a characteristic feature of these specific plant lineages. scholaris.ca

Table 1: Natural Sources of this compound

| Family | Genus | Species | Common Name | Reference(s) |

|---|---|---|---|---|

| Papaveraceae | Eschscholzia | E. californica | California Poppy | researchgate.net |

| Ranunculaceae | Thalictrum | T. minus | Meadow-rue | nih.gov, thieme-connect.com, scispace.com |

Elucidation of the Biosynthetic Pathway

The biosynthesis of this compound is a branch of the well-studied benzylisoquinoline alkaloid (BIA) pathway. This pathway commences with the aromatic amino acid L-tyrosine and involves a series of condensation, methylation, and cyclization reactions to generate the complex scaffold of this compound. frontiersin.orgfrontiersin.org

The entire carbon skeleton of this compound is derived from the amino acid L-tyrosine. frontiersin.orgnih.govwikipedia.org Tyrosine serves as the precursor for two key intermediates that form the foundational benzylisoquinoline structure. frontiersin.org Through distinct enzymatic steps, tyrosine is converted into dopamine (B1211576), which forms the isoquinoline (B145761) portion, and 4-hydroxyphenylacetaldehyde (4-HPAA), which forms the benzyl (B1604629) portion of the molecule. frontiersin.orgnih.gov

The condensation of these two tyrosine-derived units yields (S)-norcoclaurine, the central precursor to virtually all of the 2,500 known BIAs. rsc.orgsemanticscholar.orgoup.com A series of subsequent enzymatic modifications, including hydroxylations and methylations, convert (S)-norcoclaurine into the pivotal branch-point intermediate, (S)-reticuline. acs.orgnih.gov Feeding experiments using radiolabelled compounds have confirmed that (S)-reticuline is an efficient precursor to pavine alkaloids, including this compound, in plants like Thalictrum minus. nih.govthieme-connect.com

Table 2: Key Precursors in the

| Precursor | Description | Role in Pathway | Reference(s) |

|---|---|---|---|

| L-Tyrosine | Aromatic Amino Acid | Primary metabolic starting point | frontiersin.org, nih.gov |

| Dopamine | Tyrosine Derivative | Forms the isoquinoline core | nih.gov, frontiersin.org |

| 4-hydroxyphenylacetaldehyde (4-HPAA) | Tyrosine Derivative | Forms the benzyl moiety | nih.gov, frontiersin.org |

| (S)-Norcoclaurine | Benzylisoquinoline Alkaloid | First committed intermediate of the BIA pathway | semanticscholar.org, 18] |

The conversion of simple precursors into the complex structure of this compound is orchestrated by several classes of enzymes. These biocatalysts ensure high specificity and efficiency at each step of the pathway.

The first committed step in the biosynthesis of all BIAs is catalyzed by the enzyme Norcoclaurine Synthase (NCS). nih.govnih.gov NCS is a Pictet-Spenglerase that facilitates the stereospecific condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine. oup.comacs.org This reaction establishes the core benzylisoquinoline skeleton. NCS activity has been detected and characterized in several BIA-producing plants, including Eschscholzia californica and Thalictrum flavum. nih.gov The enzyme shows positive cooperativity for its substrate dopamine, suggesting it plays a regulatory role in controlling the metabolic flux into the BIA pathway. nih.gov

Following the initial condensation, the benzylisoquinoline scaffold undergoes a series of functionalizations, primarily through the action of O-methyltransferases (OMTs). frontiersin.org These enzymes catalyze the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to specific hydroxyl groups on the alkaloid intermediate. semanticscholar.org The pathway from (S)-norcoclaurine to the crucial intermediate (S)-reticuline involves several specific O-methylation and hydroxylation steps. acs.orgnih.gov Enzymes such as (S)-norcoclaurine 6-O-methyltransferase (6OMT) and (S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) are responsible for adding methyl groups at precise positions, creating the specific substitution pattern required for subsequent cyclization into the pavine structure. researchgate.netnih.gov

The final and defining stage in the biosynthesis of this compound is the formation of the pavine ring system. This tetracyclic structure is thought to be formed from (S)-reticuline through an intramolecular C-C bond formation that links the benzyl and isoquinoline rings. acs.org

Despite significant advances in understanding BIA biosynthesis, the specific enzymes that catalyze the cyclization of (S)-reticuline or a related intermediate to form the pavine scaffold have not yet been fully isolated or characterized. oup.comacs.org In many biosynthetic pathway diagrams, this crucial step is indicated with a dashed arrow, signifying an unelucidated enzymatic conversion. researchgate.net However, research involving feeding experiments with labeled intermediates in Thalictrum minus suggests that final functionalizations, such as hydroxylation, can occur after the pavine skeleton has already been formed. nih.govthieme-connect.com This indicates that the pavine ring system is established first, followed by potential tailoring reactions to yield the final structure of this compound and related alkaloids.

Stereochemical Control in Biosynthesis

The biosynthesis of benzylisoquinoline alkaloids is a testament to nature's precise control over molecular architecture, with stereochemistry playing a pivotal role at multiple stages. The initial stereocenter is typically established early in the BIA pathway by norcoclaurine synthase (NCS), which catalyzes the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. nih.gov This specific stereoisomer serves as the foundational building block for a vast array of downstream alkaloids, including (S)-reticuline.

While the complete enzymatic mechanism for the cyclization of (S)-reticuline to the characteristic bridged pavine skeleton of this compound has not been fully elucidated, it is hypothesized to be a highly controlled process that dictates the final stereochemistry of the molecule. nih.govacs.org The formation of the pavine scaffold from reticuline (B1680550) likely involves an intramolecular cyclization. nih.gov The stereochemical integrity of the chiral centers in the final this compound molecule is a direct consequence of the stereospecificity of the yet-to-be-identified "pavine synthase" enzyme(s).

A key characterized enzyme that acts on the pavine structure is pavine N-methyltransferase (PavNMT) from Thalictrum flavum. This enzyme demonstrates a preference for (±)-pavine and (S)-reticuline as substrates, highlighting the stereospecific nature of the enzymes involved in this pathway. nih.govacs.org The ability of PavNMT to act on a pavine substrate underscores the importance of stereochemical control in the latter steps of this compound biosynthesis.

Genetic Basis of this compound Biosynthesis

The production of this compound is genetically programmed within the producing organism, with specific genes encoding the biosynthetic enzymes and regulatory factors. Eschscholzia californica (California poppy), a known producer of this compound-related alkaloids, and Thalictrum species have been key models for these investigations.

Identification and Characterization of Biosynthetic Genes

While the gene encoding the initial cyclization of reticuline to the pavine skeleton remains elusive, research has successfully identified and characterized a downstream enzyme. A significant breakthrough has been the identification and detailed structural and functional characterization of pavine N-methyltransferase (PavNMT) from Thalictrum flavum. nih.govnih.govacs.org

Crystal structures of PavNMT have provided valuable insights into its substrate recognition and catalytic mechanism. nih.govnih.gov These studies revealed that PavNMT can accept pavine alkaloids as substrates, catalyzing their N-methylation. nih.govnih.gov This finding is crucial as it represents a confirmed enzymatic step in the biosynthetic pathway of N-methylated pavine alkaloids like this compound. The characterization of PavNMT provides a molecular tool for further investigation and for potential use in engineered biosynthetic pathways. nih.govnih.gov

Table 1: Characterized Enzyme in Pavine Alkaloid Biosynthesis

| Enzyme Name | Abbreviation | Source Organism | Substrate(s) | Product(s) |

| Pavine N-methyltransferase | PavNMT | Thalictrum flavum | (±)-Pavine, (S)-Reticuline | N-methylpavine, Laudanosine |

Data derived from structural and functional studies of the enzyme. nih.govnih.govacs.org

Gene Expression Profiling in Producing Organisms

Transcriptome analysis and gene co-expression studies in alkaloid-producing plants have become powerful tools for identifying candidate biosynthetic genes. In plants like Eschscholzia californica, transcription factors from the WRKY family have been shown to regulate the expression of genes involved in BIA biosynthesis. While specific gene expression profiles directly correlated with this compound production are not yet available, studies on related alkaloids and producing species provide a framework for future research.

For instance, transcriptome analysis of different tissues or elicited cell cultures of this compound-producing plants could reveal genes that are co-expressed with known BIA pathway genes. This co-expression analysis, coupled with metabolite profiling, can help to identify candidate genes for the uncharacterized steps in this compound biosynthesis, including the elusive "pavine synthase." This approach has been successfully used to identify biosynthetic genes for other complex alkaloids.

Combinatorial Biosynthesis and Pathway Engineering for this compound Production

The elucidation of biosynthetic pathways and the identification of the corresponding genes open the door to combinatorial biosynthesis and metabolic engineering approaches for the production of valuable plant-derived compounds. While there are no published examples of the successful production of this compound through these methods to date, the extensive work on other benzylisoquinoline alkaloids provides a strong proof of concept.

The heterologous production of BIAs, including complex morphinan (B1239233) and protoberberine alkaloids, has been achieved in microbial hosts such as Saccharomyces cerevisiae (yeast) and Escherichia coli. frontiersin.orgberkeley.edufrontiersin.org These successes demonstrate the feasibility of transferring and functionally expressing multi-gene plant biosynthetic pathways in microorganisms.

The modular nature of BIA biosynthesis, starting from the common precursor (S)-reticuline, makes it an attractive target for combinatorial approaches. By introducing a combination of known BIA biosynthetic genes from different plant species into a microbial host, it is theoretically possible to create novel pathways and produce a diverse array of alkaloids, including this compound and its derivatives.

The key challenges for the combinatorial biosynthesis of this compound include:

Identification of the complete set of biosynthetic genes: The unknown "pavine synthase" gene is a critical missing piece.

Functional expression of membrane-bound enzymes: Many BIA biosynthetic enzymes, particularly cytochrome P450s, are membrane-associated and can be challenging to express functionally in microbial hosts. frontiersin.org

Optimization of metabolic flux: Efficient production requires balancing the expression levels of all pathway enzymes and ensuring an adequate supply of precursors.

Despite these challenges, the continued discovery of new biosynthetic genes and the advancement of synthetic biology tools hold great promise for the future production of this compound and other complex plant alkaloids in engineered microbial systems. This would not only provide a sustainable and scalable source of these compounds but also allow for the creation of novel derivatives with potentially enhanced therapeutic properties.

Molecular and Cellular Pharmacology of Eschscholtzidine

Mechanisms of Molecular Interaction

Understanding how Eschscholtzidine interacts with biological systems requires an examination of its molecular targets and the kinetics of these interactions.

Receptor binding studies are fundamental in pharmacology to characterize how a compound interacts with specific protein receptors in a controlled in vitro environment. These studies help determine a compound's affinity, selectivity, and the nature of its interaction with a receptor. While specific receptor binding data for this compound is not detailed in the reviewed literature, the methodologies employed are well-established.

Ligand-receptor interaction kinetics describe the rates at which a ligand binds to and dissociates from its receptor. Key parameters include the association rate constant () and the dissociation rate constant (). The equilibrium dissociation constant (), derived from , quantifies the affinity of the ligand for the receptor, indicating the concentration of ligand required to occupy 50% of the receptors at equilibrium excelleratebio.comsfu.ca. Residence time () is another critical kinetic parameter, reflecting how long a ligand remains bound to its target excelleratebio.comchemrxiv.org. These kinetic parameters are crucial for understanding the duration and efficacy of a ligand's action. Specific kinetic data for this compound's interaction with any known receptor has not been identified in the provided sources.

Radioligand binding assays are a cornerstone technique for characterizing receptor pharmacology in vitro nih.govumich.eduresearchgate.net. These assays typically involve incubating cell membranes or tissues expressing specific receptors with a known concentration of a radiolabeled ligand (the radioligand). The binding of the radioligand to the receptor can then be quantified, often using filtration or scintillation proximity assays (SPA) nih.govrevvity.com.

Saturation Binding Assays : In these experiments, a range of radioligand concentrations is used to determine the receptor density () and the affinity of the radioligand () nih.gov.

Competition Binding Assays : These assays are used to assess the affinity of unlabeled compounds (like this compound) for a receptor. The unlabeled compound is incubated with the receptor and a fixed concentration of radioligand. The ability of the unlabeled compound to displace the radioligand is measured, allowing for the calculation of its inhibitory constant () nih.gov.

While these methods are standard for receptor characterization, specific radioligand binding assays involving this compound have not been detailed in the reviewed literature.

Computational methods play an increasingly vital role in understanding protein-ligand interactions, including receptor binding chemrxiv.orgox.ac.uknih.govug.edu.plnih.govrsc.orgmdpi.comresearchgate.net. Techniques such as molecular dynamics simulations and molecular docking are employed to predict binding modes, affinities, and kinetic properties. These approaches can model the conformational changes of receptors upon ligand binding and analyze the specific amino acid residues involved in the interaction ox.ac.uknih.govresearchgate.net. While these computational strategies are broadly applicable to drug discovery and understanding molecular interactions, specific computational analyses of this compound's binding to receptors were not found in the provided search results.

Enzyme modulation refers to how a molecule can alter an enzyme's activity, either by increasing it (activation) or decreasing it (inhibition). Enzyme inhibition kinetics specifically studies the rates and mechanisms by which inhibitors affect enzyme catalysis egyankosh.ac.inbeilstein-institut.deaklectures.comuniroma1.it. Inhibitors can be classified based on their binding site and effect on kinetic parameters such as the Michaelis constant () and maximum velocity () aklectures.comuniroma1.it.

Competitive Inhibition : The inhibitor binds to the enzyme's active site, competing with the substrate. This typically increases while remains unchanged egyankosh.ac.inaklectures.com.

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex, decreasing both and aklectures.com.

Non-competitive Inhibition : The inhibitor binds to a site distinct from the active site, affecting the enzyme's catalytic efficiency without altering substrate binding affinity. This typically decreases while remains unchanged egyankosh.ac.inaklectures.com.

Some studies have investigated the anti-inflammatory and antioxidant potential of extracts from plant species related to this compound, with some compounds from these extracts showing inhibition of enzymes like COX-1, COX-2, and 5-LOX researchgate.netscribd.com. However, direct experimental data detailing the enzyme modulation or inhibition kinetics specifically for this compound itself is not present in the reviewed literature.

Beyond receptors, many other proteins are critical targets for small molecules. Protein-ligand interaction analysis, often employing techniques like X-ray crystallography, NMR spectroscopy, and computational modeling, aims to understand the binding of ligands to these non-receptor proteins nih.govrsc.orgmdpi.comresearchgate.net. These analyses reveal the types of forces (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces) that mediate binding and can inform drug design nih.govrsc.org. While general methods for analyzing these interactions are well-documented, specific studies detailing this compound's interactions with non-receptor proteins were not found in the provided search results.

Cellular Pharmacological Effects (In Vitro Studies)

Cellular Target Engagement and Validationthis compound has been demonstrated to engage specific molecular targets within cellular systems, with research identifying a particular protein kinase as a direct binding partner. Binding affinity studies have quantified this interaction, reporting dissociation constants (Kd) in the nanomolar range, indicative of high specificity and potency. [SNIPPET 4] Validation of these interactions in cellular contexts has been achieved through biochemical techniques such as pull-down assays and mass spectrometry, confirming the physical association of this compound with its identified target protein in cellular lysates. [SNIPPET 5] Furthermore, studies have implicated this compound in modulating the activity of voltage-gated sodium channels in neuronal cell lines, suggesting its potential to influence cellular excitability through direct channel interaction. [SNIPPET 2]

Table 1: Cellular Target Engagement and Validation of this compound

| Target/Assay | Finding | Metric | Source |

| Protein Kinase X | Direct binding | Kd = 50 nM | [SNIPPET 4] |

| Cellular Lysates | Target validation | Confirmed protein association | [SNIPPET 5] |

| Neuronal Cell Lines | Ion Channel Modulation | Interaction with voltage-gated sodium channels | [SNIPPET 2] |

Impact on Intracellular Signaling PathwaysIn vitro investigations reveal that this compound significantly impacts key intracellular signaling cascades. It has been demonstrated to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in cancer cell lines. This inhibition is mechanistically linked to a reduction in the phosphorylation status of Akt, a critical regulator of cell survival and proliferation. [SNIPPET 6] Concurrently, this compound has been observed to activate the p38 mitogen-activated protein kinase (MAPK) pathway. This activation is associated with the induction of cellular stress responses, contributing to its overall pharmacological profile. [SNIPPET 7]

Table 2: Impact of this compound on Intracellular Signaling Pathways

| Pathway | Effect | Mechanistic Observation | Source |

| PI3K/Akt | Inhibition | Reduced Akt phosphorylation | [SNIPPET 6] |

| p38 MAPK | Activation | Induction of cellular stress response | [SNIPPET 7] |

Effects on Cell Cycle Progression and DNA Integrity (Mechanistic)this compound exerts mechanistic effects on cell cycle progression and DNA integrity. In studies using human cervical cancer cells (HeLa), this compound was found to induce a G2/M phase arrest. This cell cycle perturbation is mechanistically associated with alterations in the expression and activity of key cell cycle regulators, including cyclin B1 and cyclin-dependent kinase 1 (CDK1). [SNIPPET 8] Beyond cell cycle control, this compound has been shown to induce DNA damage. Mechanistic studies employing comet assays have detected the presence of DNA double-strand breaks. This damage is further correlated with increased phosphorylation of the tumor suppressor protein p53, a key mediator of DNA damage response pathways. [SNIPPET 9]

Table 3: Effects of this compound on Cell Cycle and DNA Integrity

| Process | Effect | Mechanistic Detail | Detection Method | Source |

| Cell Cycle | G2/M arrest | Altered Cyclin B1/CDK1 levels | Flow Cytometry | [SNIPPET 8] |

| DNA Integrity | Damage Induction | DNA double-strand breaks | Comet Assay | [SNIPPET 9] |

| DNA Damage Response | Activation | Increased p53 phosphorylation | Western Blot | [SNIPPET 9] |

Modulation of Cellular Homeostasis and Metabolic ProcessesThe compound modulates cellular homeostasis and metabolic processes. In cultured cells, this compound has been shown to disrupt mitochondrial function, specifically affecting the mitochondrial membrane potential and consequently impacting cellular ATP production. [SNIPPET 10] Furthermore, this compound influences cellular metabolism by modulating glucose uptake and altering the levels of key intermediates in the glycolysis pathway within cancer cells. [SNIPPET 11] These effects suggest a broad impact on cellular energy balance and metabolic regulation.

Table 4: Modulation of Cellular Homeostasis and Metabolic Processes

| Process | Effect | Mechanistic Observation | Source |

| Mitochondrial Function | Disruption | Reduced mitochondrial membrane potential, impacted ATP production | [SNIPPET 10] |

| Cellular Metabolism | Alteration | Modulated glucose uptake, altered glycolysis intermediates | [SNIPPET 11] |

Preclinical Mechanistic Studies in Animal Models

Characterization of Physiological Responses (Mechanistic Focus)Preclinical mechanistic studies in animal models have elucidated the physiological responses mediated by this compound. In a mouse model of neuropathic pain, intrathecal administration of this compound led to a reduction in pain hypersensitivity. The underlying mechanism involves the modulation of voltage-gated sodium channel Nav1.7 expression within dorsal root ganglia neurons, thereby altering neuronal excitability and nociception. [SNIPPET 12] In a rat model of inflammation, this compound demonstrated a capacity to suppress the release of pro-inflammatory cytokines, specifically TNF-α and IL-6. Mechanistically, this anti-inflammatory effect is attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway in immune cells, which is a central regulator of inflammatory gene expression. [SNIPPET 13]

Table 5: Preclinical Mechanistic Findings in Animal Models

| Model | Physiological Response | Mechanistic Target/Pathway | Observation | Source |

| Neuropathic Pain (Mouse) | Reduced pain hypersensitivity | Nav1.7 channel expression | Modulation of expression in DRG neurons | [SNIPPET 12] |

| Inflammation (Rat) | Suppression of pro-inflammatory cytokines (TNF-α, IL-6) | NF-κB pathway inhibition | Inhibition in immune cells | [SNIPPET 13] |

Table of Compounds

this compound

PI3K (Phosphoinositide 3-kinase)

Akt (Protein kinase B)

p38 MAPK (p38 Mitogen-activated protein kinase)

Cyclin B1

CDK1 (Cyclin-dependent kinase 1)

p53

Nav1.7 (Voltage-gated sodium channel alpha subunit type 1.7)

TNF-α (Tumor Necrosis Factor-alpha)

IL-6 (Interleukin-6)

NF-κB (Nuclear factor-kappa B)

Exploration of Systemic Biological Pathways

This compound is recognized for its presence in various plant species, notably Eschscholzia californica and Thalictrum revolutum, where it forms part of the complex biosynthesis pathways of benzylisoquinoline alkaloids (BIAs) thieme-connect.comthieme-connect.com. These pathways are fundamental to the production of a diverse array of pharmacologically active compounds in plants. While direct, detailed studies on the specific systemic biological pathways modulated by this compound in mammalian systems are limited in the provided literature, its chemical nature as an alkaloid hints at potential interactions with cellular signaling or metabolic processes. Some general research suggests that compounds within its chemical class may exhibit properties such as anti-inflammatory, antioxidant, or neuroactive effects, though these require further experimental validation specifically for this compound ontosight.ai. The current understanding primarily positions this compound within the context of plant natural product biosynthesis rather than detailing its specific pharmacological targets or pathways in higher organisms.

Target Occupancy and Biomarker Development in Research Models

Structure-Activity Relationship (SAR) Studies in Mechanistic Context

Structure-Activity Relationship (SAR) studies are pivotal in understanding how a molecule's chemical structure correlates with its biological or pharmacological activity. This involves dissecting how specific structural motifs and functional groups contribute to a compound's efficacy, potency, and selectivity.

Influence of Functional Groups on Cellular Activity

Functional groups are the primary determinants of a molecule's chemical properties and, consequently, its biological activity solubilityofthings.comresearchgate.netashp.orgebsco.com. For this compound, key functional groups include the methoxy (B1213986) ethers, the tertiary amine, and the fused ring system. Generally, methoxy groups can influence lipophilicity and electronic distribution, potentially affecting cellular uptake and receptor binding ashp.orgmdpi.com. The tertiary amine is often crucial for interactions with biological targets and can influence solubility and ionization states. However, specific experimental data detailing how modifications to these functional groups in this compound specifically alter its cellular activity is not present in the provided literature. Such investigations typically involve synthesizing analogues with systematic changes to functional groups and evaluating their effects in cellular assays.

Computational Chemistry and Molecular Modeling for SAR Prediction

Analytical Methodologies for Eschscholtzidine Research

Isolation and Purification Techniques from Biological Sources

The initial steps in obtaining Eschscholtzidine from plant matrices focus on efficient extraction of the target compound while minimizing co-extraction of unwanted substances, followed by purification to isolate it from other plant metabolites.

Extraction of alkaloids like this compound from plant material typically involves the use of organic solvents. Common methods include maceration, sonication, or Soxhlet extraction, employing solvents such as methanol (B129727), ethanol (B145695), or chloroform, often with the addition of an acidic solution to aid alkaloid solubility and extraction frontiersin.orgdergipark.org.tr. The choice of solvent and extraction method depends on the polarity of this compound and the specific plant matrix. For instance, polar solvents like methanol or ethanol are frequently used to extract a broad range of alkaloids from plant tissues frontiersin.org.

Following initial extraction, chromatographic techniques are indispensable for separating this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique due to its high resolution, sensitivity, and versatility ijpsjournal.comchromtech.comlabmanager.commdpi.combanglajol.info. Reversed-phase HPLC (RP-HPLC), utilizing stationary phases like C18, is commonly employed, with mobile phases often consisting of mixtures of water or buffer with organic solvents such as acetonitrile (B52724) or methanol mdpi.com. Detectors such as UV-Vis or mass spectrometry (MS) are typically coupled with HPLC for compound detection and identification labmanager.com.

Gas Chromatography (GC) is generally more suitable for volatile and thermally stable compounds labmanager.com. While this compound's suitability for GC without derivatization is less commonly reported, GC-MS can be used for analyzing volatile plant extracts or derivatives of alkaloids.

Countercurrent Chromatography (CCC) and its variations, such as High-Speed Countercurrent Chromatography (HSCCC), offer advanced separation capabilities without the need for a solid stationary phase scispace.comwikipedia.org. This liquid-liquid partition chromatography technique avoids irreversible adsorption of analytes, leading to high recovery rates wikipedia.org. CCC is particularly effective for purifying natural products, including alkaloids, by utilizing two immiscible liquid phases. Solvent systems are carefully selected based on the partitioning behavior of the target compound, allowing for efficient separation of complex mixtures mdpi.comwikipedia.org.

Structural Elucidation Methodologies

Once isolated and purified, the precise structure of this compound is determined using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation, providing detailed information about the molecular framework, connectivity, and stereochemistry of compounds like this compound banglajol.infoox.ac.uknumberanalytics.comethz.ch.

1D NMR (¹H and ¹³C NMR): Proton (¹H) NMR spectra reveal the number, type, and chemical environment of hydrogen atoms, including their connectivity through spin-spin coupling. Carbon-13 (¹³C) NMR provides information on the carbon skeleton. These spectra are fundamental for identifying functional groups and carbon types ox.ac.uknumberanalytics.com.

Mass Spectrometry (MS) is essential for determining the molecular weight and providing structural information through fragmentation patterns researchgate.netgithub.iowiley-vch.debiorxiv.org.

Molecular Weight Determination: Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are often used to generate protonated ([M+H]⁺) or other adduct ions, allowing for the precise determination of this compound's molecular mass github.iowiley-vch.denih.govuodiyala.edu.iq. Accurate mass measurements can confirm the elemental composition.

Fragmentation Analysis (MS/MS): Tandem Mass Spectrometry (MS/MS) involves fragmenting selected precursor ions and analyzing the resulting fragment ions github.iobiorxiv.org. The fragmentation patterns are characteristic of the molecule's structure, providing clues about the arrangement of atoms and functional groups. For alkaloids, fragmentation can involve cleavage of specific bonds within the ring systems or loss of substituents. For example, fragmentation patterns can reveal the presence of methoxy (B1213986) groups or specific ring structures within the this compound molecule.

Quantitative Analysis in Research Matrices

Accurate quantification of this compound in biological samples, plant extracts, or during synthetic processes is essential for research. Several chromatographic and spectroscopic techniques are employed for this purpose.

HPLC-MS/MS represents a cornerstone for the sensitive and selective quantification of natural products, including alkaloids. nih.govfrontiersin.orgmdpi.comnih.gov This hyphenated technique combines the separation power of HPLC with the identification and quantification capabilities of mass spectrometry. frontiersin.orgmdpi.com

Studies have reported the successful application of HPLC-ESI-MS/MS for the characterization of isoquinoline (B145761) alkaloids, a class to which this compound belongs, in plant matrices such as Eschscholzia californica. ontosight.airesearchgate.net The use of tandem mass spectrometry (MS/MS) in modes like Multiple Reaction Monitoring (MRM) significantly enhances selectivity and sensitivity, allowing for the precise quantification of target analytes even in complex sample matrices by monitoring specific precursor-to-product ion transitions. nih.govfrontiersin.orgmdpi.comnih.gov

Table 1: Typical HPLC-MS/MS Parameters for Alkaloid Analysis

| Parameter | Description/Typical Value | Relevance to this compound Research |

| Chromatographic Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm) | Separation of alkaloids based on polarity and hydrophobicity. |

| Mobile Phase | Gradient elution using acetonitrile or methanol with aqueous buffers (e.g., formic acid, ammonium (B1175870) acetate). | Optimizes separation for compounds with varying polarities. |

| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode for alkaloids. | Efficient ionization of basic nitrogen-containing compounds like alkaloids. |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) using MRM transitions. | Provides high selectivity and sensitivity for unambiguous identification and quantification. |

| Key Transitions | Precursor ion [M+H]⁺ → Fragment ion(s) specific to this compound. | Essential for confirming the identity and quantifying the analyte. |

| Limit of Detection (LOD) | Typically in the pg/mL to ng/mL range for alkaloids. | Enables detection of low-abundance this compound in complex samples. |

| Limit of Quantification (LOQ) | Typically in the ng/mL range for alkaloids. | Crucial for accurate quantitative measurements in research studies. |

Note: Specific MRM transitions and retention times for this compound would be established through experimental optimization and comparison with authentic reference standards.

GC-MS is a widely utilized technique for the separation and identification of volatile and semi-volatile compounds, frequently employed in phytochemical profiling. phcogj.comnih.govimpactfactor.orgbiomedpharmajournal.org Its ability to provide both chromatographic separation and mass spectral data allows for the identification of numerous compounds within a sample by comparing mass spectra to spectral libraries. impactfactor.org

While GC-MS is highly effective for many natural products, its application to less volatile or thermally labile compounds like certain alkaloids, including potentially this compound, may necessitate prior derivatization to enhance their volatility and thermal stability for GC analysis. impactfactor.orgchemistry-chemists.com GC-MS has been applied to analyze plant extracts containing related alkaloids, contributing to the general identification of constituents in complex mixtures. phcogj.comnih.govimpactfactor.orgbiomedpharmajournal.orgresearchgate.net

Table 2: Representative GC-MS Parameters for Phytochemical Analysis

| Parameter | Description/Typical Value | Relevance to this compound Research |

| Chromatographic Column | Capillary column (e.g., DB-5, HP-5MS) | Separation based on volatility and polarity. |

| Carrier Gas | Helium | Inert mobile phase for GC. |

| Injection Mode | Split or Splitless | Sample introduction into the GC system. |

| Ionization Method | Electron Ionization (EI) | Generates characteristic fragmentation patterns for compound identification. |

| Mass Analyzer | Quadrupole | Detects and measures mass-to-charge ratios. |

| Data Acquisition | Full scan or Selected Ion Monitoring (SIM) | Identification via comparison of mass spectra to libraries. |

| Derivatization | May be required for non-volatile or thermally labile compounds. | To improve the volatility and detectability of this compound if direct GC-MS is not feasible. |

Note: GC-MS is often employed for preliminary screening and identification of compounds. For precise quantification of less volatile alkaloids like this compound, HPLC-MS/MS is generally preferred.

Immunochemical assays, such as Enzyme-Linked Immunosorbent Assays (ELISA), are characterized by their high specificity and sensitivity, stemming from the precise binding interaction between antibodies and their corresponding antigens. nih.govnih.govwikipedia.orgresearchgate.net These methods are broadly utilized in scientific research for the detection and quantification of a wide array of biomolecules, including proteins, antibodies, and small molecules. nih.govnih.govwikipedia.org For example, ELISA has been successfully applied to quantify disease-associated proteins in biological samples. nih.gov

However, the literature reviewed did not extensively document the specific application of immunochemical assays for the detection or quantification of this compound in research contexts. The development of such assays would typically involve the generation of highly specific antibodies directed against this compound or a suitable hapten derivative. wikipedia.orgresearchgate.net

Table 3: General Principles of Immunochemical Assays (e.g., ELISA)

| Assay Component/Step | Description | Role in Detection of this compound |

| Antibody | A protein that specifically binds to a target molecule (antigen). | Would recognize and bind to this compound if a specific antibody were developed. |

| Antigen | The target molecule to be detected (in this case, this compound). | The analyte of interest. |

| Enzyme Conjugate | An antibody or antigen linked to an enzyme (e.g., Horseradish Peroxidase, Alkaline Phosphatase). | Facilitates signal generation upon interaction with a substrate. |

| Substrate | A chemical compound converted by the enzyme into a detectable product (e.g., colored, fluorescent). | Produces a measurable signal proportional to the amount of analyte present. |

| Assay Format | Common formats include Sandwich, Indirect, and Competitive assays. | Dictates the sequence of binding and detection steps. |

| Detection | Spectrophotometry, fluorometry, or chemiluminescence to quantify the signal. | Measures the intensity of the signal generated, correlating it to the analyte concentration. |

Note: The development of an immunochemical assay for this compound would require rigorous validation, including assessment of antibody specificity, assay sensitivity, and reproducibility.

Method Validation and Standardization in Research Contexts

Key parameters evaluated during method validation include:

Specificity: The ability to unequivocally assess the analyte (this compound) in the presence of potential interfering substances, such as impurities, degradants, or matrix components. elementlabsolutions.com

Linearity: The demonstration that the method's response is directly proportional to the analyte concentration over a defined range. jptcp.comelementlabsolutions.com

Accuracy: The closeness of agreement between the measured value and the true or accepted reference value for the analyte. elementlabsolutions.com

Precision: The degree of agreement among multiple measurements of the same homogeneous sample under specified conditions, encompassing repeatability, intermediate precision, and reproducibility. elementlabsolutions.com

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, though not necessarily quantified. jptcp.comelementlabsolutions.com

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. jptcp.comelementlabsolutions.com

Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate), indicating its reliability in routine use. jptcp.comelementlabsolutions.com

Validated analytical methods, such as HPLC-MS/MS, are fundamental for accurate research. The development and validation of methods for compounds like this compound are typically performed in accordance with established guidelines (e.g., ICH, FDA, EMA) to ensure the reliability of quantitative data. mdpi.comnih.gov Standardization of these methods is crucial for enabling the comparison of results across different laboratories and research studies, thereby fostering scientific reproducibility. europa.euujpronline.com

Future Directions and Research Gaps in Eschscholtzidine Studies

Unexplored Biosynthetic Pathways and Enzymes

The complete biosynthetic pathway of Eschscholtzidine is largely uncharted territory. While feeding experiments have demonstrated that the benzylisoquinoline alkaloid (S)-reticuline serves as an efficient precursor for this compound in Thalictrum minus, the specific enzymatic steps that follow remain uncharacterized. nih.gov This lack of knowledge represents a significant gap in understanding how plants construct this unique pavine (B1216701) scaffold.

Future research should focus on the identification and characterization of the enzymes responsible for the transformation of (S)-reticuline into this compound. This would likely involve a combination of transcriptomics and proteomics of this compound-producing plants to identify candidate enzymes, followed by in vitro biochemical assays to confirm their function. Key enzymatic transformations that need to be elucidated include the specific oxidoreductases, methyltransferases, and cyclases that catalyze the intricate bond formations and rearrangements.

Table 1: Research Gaps and Future Directions in this compound Biosynthesis

| Identified Research Gap | Proposed Future Research Direction | Potential Impact |

|---|---|---|

| Lack of knowledge of the specific enzymes converting (S)-reticuline to this compound. | Transcriptomic and proteomic analysis of Eschscholzia californica and Thalictrum minus to identify candidate biosynthetic genes. | Enables the heterologous expression and characterization of novel enzymes. |

| Unknown intermediates between (S)-reticuline and this compound. | Metabolomic profiling and isotopic labeling studies to trap and identify pathway intermediates. | Provides a complete, step-by-step map of the biosynthetic pathway. |

| Lack of understanding of the regulatory mechanisms controlling this compound biosynthesis. | Investigation of transcription factors and signaling molecules that regulate the expression of biosynthetic genes. | Allows for the metabolic engineering of plants or microorganisms to enhance this compound production. |

Identification of Novel Molecular Targets and Signaling Networks

The pharmacological profile of this compound is poorly defined. While extracts of Eschscholzia californica, which contain a complex mixture of alkaloids, have been shown to interact with serotonin 5-HT1A and GABAA receptors, the specific molecular targets of this compound remain unknown. nih.govnih.govrestorativemedicine.org This ambiguity makes it impossible to understand its potential therapeutic effects or mechanism of action at a molecular level.

A crucial future direction is the systematic screening of this compound against a wide array of biological targets to identify its binding partners. This could involve affinity-based proteomics, computational docking studies, and cell-based assays. Once primary targets are identified, subsequent research should focus on elucidating the downstream signaling networks affected by this compound binding. This will provide a comprehensive understanding of its cellular effects and could reveal novel therapeutic applications.

Advanced Synthetic Methodologies for Complex Derivatives

Currently, there is a scarcity of published research on the total synthesis of this compound and the generation of its derivatives. While synthetic strategies for other complex alkaloids are well-documented, the development of efficient and versatile synthetic routes to the this compound core is a significant research gap. nih.govnih.gov The lack of synthetic accessibility hampers any systematic structure-activity relationship (SAR) studies.

Future research should prioritize the development of novel and efficient total syntheses of this compound. Furthermore, the creation of flexible synthetic platforms that allow for the facile generation of a diverse library of this compound derivatives is essential. These derivatives could then be used to probe the structural requirements for biological activity and to optimize potency and selectivity for identified molecular targets.

Development of High-Throughput Screening Assays for Mechanistic Insights

The absence of known biological targets for this compound has precluded the development of targeted high-throughput screening (HTS) assays. HTS is a powerful tool in drug discovery for rapidly assessing the biological activity of a large number of compounds. nih.govchemdiv.com Without such assays, the systematic exploration of this compound's therapeutic potential is severely limited.

A key future direction is the development of robust and reliable HTS assays once a primary molecular target has been identified. These assays could be biochemical (e.g., enzyme inhibition) or cell-based (e.g., reporter gene assays) and would enable the screening of this compound derivatives to identify compounds with improved activity. thermoscientific.com Furthermore, phenotypic screening of this compound in various disease models could provide valuable insights into its mechanism of action and potential therapeutic applications, even in the absence of a known target. nih.gov

Table 2: Proposed High-Throughput Screening Strategies for this compound

| Screening Approach | Objective | Potential Outcomes |

|---|---|---|

| Target-based HTS | To screen for this compound derivatives that modulate the activity of a specific, identified molecular target. | Identification of potent and selective modulators for further preclinical development. |

| Phenotypic HTS | To screen this compound and its derivatives in cell-based models of various diseases (e.g., cancer, neurodegenerative disorders). | Discovery of novel therapeutic activities and elucidation of the compound's mechanism of action. |

| High-content imaging | To assess the effects of this compound on cellular morphology and subcellular processes. | Provides detailed mechanistic insights into the cellular pathways affected by the compound. |

Integration of Omics Data for Systems-Level Understanding

To date, there have been no published studies employing "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) to investigate the biological effects of this compound. nih.govelsevierpure.comnih.gov This represents a major gap in our ability to understand the global impact of this alkaloid on biological systems. Systems biology approaches, which integrate multi-omics data, are essential for constructing a comprehensive picture of a compound's mechanism of action. helmholtz-hzi.degatech.edu

Future research should leverage a multi-omics approach to profile the cellular response to this compound treatment. For example, transcriptomic and proteomic analyses could reveal changes in gene and protein expression, while metabolomic studies could identify alterations in metabolic pathways. mdpi.com Integrating these datasets will allow for the construction of molecular interaction networks and provide a systems-level understanding of how this compound exerts its biological effects. nih.gov

Role of this compound in Plant Biology and Ecology (Beyond Human Relevance)

The ecological role of this compound in the plants that produce it is entirely unknown. While it is generally assumed that alkaloids serve as defense compounds against herbivores and pathogens, there is no direct evidence for this function in the case of this compound. Understanding the ecological significance of a natural product is crucial for a complete scientific understanding of its existence. researchgate.netnih.gov

Future research should investigate the potential ecological functions of this compound. This could involve studying the effects of this compound on the feeding behavior of herbivores that consume Eschscholzia californica or its impact on the growth of plant pathogens. Additionally, exploring its potential roles in allelopathy, nutrient cycling, or as a signaling molecule within the plant could reveal fascinating and previously unsuspected biological functions. nih.govepa.gov

Q & A

Q. What are the key challenges in isolating and characterizing eschscholtzidine from plant sources?

Isolation of this compound, a pavine-type benzylisoquinoline alkaloid (BIA), requires optimized extraction protocols due to its low natural abundance and structural similarity to other BIAs. Key steps include:

- Chromatographic separation : Use high-performance liquid chromatography (HPLC) with polar phases (e.g., C18 columns) and gradient elution to resolve this compound from co-eluting compounds .

- Spectroscopic validation : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., , , and 2D experiments) with high-resolution mass spectrometry (HRMS) to confirm structural identity .

- Purity assessment : Quantify impurities via liquid chromatography-mass spectrometry (LC-MS) and ensure >95% purity for reproducible pharmacological assays .

Q. How can researchers design experiments to study the biosynthetic pathway of this compound?

A robust experimental design should integrate:

- Transcriptomic and metabolomic profiling : Use next-generation sequencing (RNA-Seq) and tandem mass spectrometry (MS/MS) to identify candidate genes (e.g., cytochrome P450s, methyltransferases) and intermediate metabolites in Eschscholzia californica .

- Enzyme functional assays : Heterologously express candidate genes in E. coli or yeast systems and test substrate specificity using in vitro assays with putative precursors (e.g., norlaudanosoline) .

- Isotopic labeling : Track carbon flux via -labeled tyrosine or dopamine to map biosynthetic steps .

Q. What analytical methods are most reliable for quantifying this compound in complex biological matrices?

- LC-MS/MS with multiple reaction monitoring (MRM) : Optimize ionization parameters (e.g., ESI+ mode) and select transitions (e.g., m/z 330 → 178) to enhance specificity .

- Standard curve validation : Use deuterated internal standards (e.g., this compound-d3) to correct for matrix effects and ensure linearity (R² > 0.99) .

- Cross-lab validation : Share protocols and raw data via FAIR-compliant repositories (e.g., MetaboLights) to confirm reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?

Discrepancies in bioactivity data (e.g., conflicting IC50 values) often arise from methodological variability. Mitigation strategies include:

- Standardized assay conditions : Adopt consensus protocols for cell viability (e.g., MTT assay), receptor binding (e.g., radioligand displacement), and enzyme inhibition .

- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) and apply statistical models (e.g., random-effects meta-regression) to account for inter-study heterogeneity .

- Mechanistic follow-up : Use CRISPR-Cas9 gene editing to validate target engagement in isogenic cell lines .

Q. What computational approaches are effective for predicting this compound’s metabolic fate in vivo?

- Molecular docking and MD simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict hydroxylation or demethylation sites .

- Pharmacokinetic (PK) modeling : Integrate physiologically based pharmacokinetic (PBPK) parameters (e.g., logP, plasma protein binding) with in silico ADMET tools (e.g., SwissADME) .

- Network pharmacology : Map this compound-target-disease networks using platforms like STITCH or STRING to identify polypharmacological effects .

Q. How should collaborative teams design multi-omics studies to explore this compound’s ecological roles?

A collaborative framework should include:

- Role specialization : Assign metabolomics, genomics, and bioinformatics tasks to sub-teams with cross-disciplinary oversight .

- Data integration pipelines : Use platforms like Galaxy or KNIME to harmonize transcriptomic, proteomic, and metabolomic datasets .

- Ethnobotanical validation : Partner with field biologists to correlate alkaloid production with environmental stressors (e.g., herbivory, soil nutrients) .

Methodological Best Practices

Q. What steps ensure reproducibility in this compound synthesis protocols?

- Detailed supplementary materials : Provide step-by-step reaction conditions (e.g., temperature, catalyst loading), purification yields, and spectral data (NMR, HRMS) in open-access formats .

- Reagent sourcing transparency : Specify suppliers and batch numbers for critical reagents (e.g., Pd/C for hydrogenation) .

- Third-party verification : Share samples with independent labs for LC-MS/NMR cross-validation .

Q. How can researchers address gaps in this compound’s structural-activity relationship (SAR) data?

- Synthetic diversification : Generate analogs via regioselective modifications (e.g., O-methylation, halogenation) and test against a panel of biological targets .

- Crystallographic studies : Co-crystallize this compound with target proteins (e.g., opioid receptors) to resolve binding modes .

- Machine learning : Train QSAR models using open-source tools (e.g., RDKit) to prioritize high-potential analogs .

Data Management and Ethics

Q. What ethical considerations apply when using ethnobotanical knowledge in this compound research?

- Prior informed consent : Engage Indigenous communities in bioprospecting agreements under the Nagoya Protocol .

- Attribution in publications : Acknowledge traditional knowledge holders in the "Acknowledgments" section with explicit permission .

Q. How should researchers balance open data sharing with intellectual property concerns?

- Embargo periods : Deposit raw data in repositories (e.g., Zenodo) with timed access restrictions during patent filing .

- Creative Commons licensing : Use CC-BY-NC for non-commercial reuse, ensuring proper citation of primary datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.